molecular formula C18H19N5OS B2762028 (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1421505-43-2

(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2762028
CAS No.: 1421505-43-2
M. Wt: 353.44
InChI Key: ZXJQLCGJKXRXOW-UHFFFAOYSA-N
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Description

(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism and Excretion : A compound structurally related to the query molecule, specifically a dipeptidyl peptidase IV inhibitor, was studied in rats, dogs, and humans. The compound showed rapid absorption in all species, with primary metabolism occurring through hydroxylation at the pyrimidine ring. This research provides insights into the pharmacokinetic behavior of similar compounds (Sharma et al., 2012).

Application in Parkinson's Disease

  • Potential PET Agent for Imaging of LRRK2 Enzyme : The synthesis of HG-10-102-01, a compound with structural similarities, was reported for potential use in PET imaging of the LRRK2 enzyme in Parkinson's disease. This indicates a research application in neurodegenerative disease diagnosis or research (Wang et al., 2017).

Anticancer and Antiproliferative Applications

  • Antiproliferative Activity in Cancer Cell Lines : A series of compounds including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative effects against various human cancer cell lines. This suggests potential for these compounds in cancer research or therapy (Mallesha et al., 2012).
  • p53 Activation in Cervical Cancer Cells : Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates, similar in structure to the query compound, were found to activate p53 in cervical cancer cells, indicating potential for targeted cancer therapies (Kamal et al., 2012).

Antimicrobial Applications

  • Antimicrobial and Antifungal Activity : Novel heterocyclic compounds structurally related to the query molecule demonstrated promising antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Fahim et al., 2021).

Inhibitors of Lipid Peroxidation

  • Potent Inhibitors of Lipid Peroxidation : Compounds such as U74006F and U74500A, which share structural features with the query molecule, were found to be potent inhibitors of lipid peroxidation, suggesting potential therapeutic applications in conditions involving oxidative stress (Braughler et al., 1987).

Properties

IUPAC Name

[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJQLCGJKXRXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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